1-Methyl-1-nitrosourea hydrate

Chemical procurement Dose accuracy Reproducibility

1-Methyl-1-nitrosourea hydrate (CAS 1598381-38-4, molecular formula C₂H₇N₃O₃, MW 121.10 g/mol) is the monohydrate crystalline form of the direct-acting Sₙ1-type DNA methylating agent N-methyl-N-nitrosourea (MNU; anhydrous CAS 684-93-5, C₂H₅N₃O₂, MW 103.08 g/mol). MNU is a cornerstone reference compound in the N-nitrosourea class for experimental mutagenesis and organ-specific carcinogenesis modelling.

Molecular Formula C2H7N3O3
Molecular Weight 121.10 g/mol
CAS No. 1598381-38-4
Cat. No. B3243874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-nitrosourea hydrate
CAS1598381-38-4
Molecular FormulaC2H7N3O3
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESCN(C(=O)N)N=O.O
InChIInChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2
InChIKeyHVDUTFJJUOAKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Methyl-1-nitrosourea Hydrate (CAS 1598381-38-4) – Defined Hydrate vs. Generic Nitrosourea Alkylating Agents


1-Methyl-1-nitrosourea hydrate (CAS 1598381-38-4, molecular formula C₂H₇N₃O₃, MW 121.10 g/mol) is the monohydrate crystalline form of the direct-acting Sₙ1-type DNA methylating agent N-methyl-N-nitrosourea (MNU; anhydrous CAS 684-93-5, C₂H₅N₃O₂, MW 103.08 g/mol) [1]. MNU is a cornerstone reference compound in the N-nitrosourea class for experimental mutagenesis and organ-specific carcinogenesis modelling [2]. Critically, the hydrate designation provides a defined stoichiometric water content (1:1 hydrate), in contrast to the variable and unspecified water levels found in many commercial 'wetted' or 'stabilized' MNU preparations, enabling more accurate molar calculations for reproducible experimental protocols .

Why 1-Methyl-1-nitrosourea Hydrate Cannot Be Substituted by In-Class Nitrosourea Analogs Without Protocol Revalidation


Generic substitution of 1-methyl-1-nitrosourea hydrate by alternative N-nitrosourea or alkyl sulfonate methylating agents in established protocols risks producing quantitatively and qualitatively divergent biological outcomes. MNU functions as a unimolecular (Sₙ1) methylating agent that preferentially alkylates DNA at oxygen positions (O⁶-guanine, O⁴-thymine), in contrast to Sₙ2 agents like methyl methanesulfonate (MMS) which predominantly target ring nitrogen atoms (N⁷-guanine) [1]. Even among Sₙ1 agents, critical differences exist: MNNG decomposes nearly two orders of magnitude faster than MNU (half-life 0.2 vs. 14 minutes at pH 7.4), drastically altering exposure kinetics [2]; ENU produces a fundamentally different mutagenic spectrum with significant A·T→G·C transitions absent from MNU-treated samples [3]; and undefined 'wetted' MNU formulations introduce lot-to-lot water-content variability that compromises dose accuracy across replicate experiments. These physicochemical and mechanistic divergences mean that experimental outcomes—mutation spectrum, tumor latency, adduct persistence—are not interchangeable between these compounds, making compound-specific procurement essential.

Product-Specific Quantitative Evidence: 1-Methyl-1-nitrosourea Hydrate vs. Comparator Alkylating Agents


Evidence Dimension 1: Defined Hydrate Stoichiometry Enables Reproducible Molar Dosing vs. Variable Water Content in 'Wetted' MNU Preparations

1-Methyl-1-nitrosourea hydrate (CAS 1598381-38-4) is defined as a 1:1 monohydrate with molecular formula C₂H₇N₃O₃ and molecular weight 121.10 g/mol, reflecting exactly one water molecule per MNU unit . In contrast, many commercial anhydrous MNU products (CAS 684-93-5) are supplied as 'wetted with water >20%' or 'contains an undetermined amount of water,' introducing an unquantified dilution factor that directly compromises gravimetric dose calculations . For a researcher preparing a 50 mg/kg dose solution, using a 'wetted' product with unspecified water content means the actual delivered MNU mass may vary by >20% between batches, whereas the hydrate form allows correction for the known 14.9% water mass contribution (18.015 / 121.10), enabling precise adjustment to achieve the intended anhydrous MNU equivalent.

Chemical procurement Dose accuracy Reproducibility Hydrate characterization

Evidence Dimension 2: Sₙ1-Specific O⁶/N⁷-Guanine Alkylation Ratio Drives Mutagenic Potency Superiority over Sₙ2 Methylating Agents (MMS, DMS)

At equitoxic doses in V79 Chinese hamster cells, MNU was approximately 20-fold more mutagenic than the Sₙ2 methylating agents methyl methanesulfonate (MMS) and dimethyl sulfate (DMS), as measured by induced TGᴿ/HGPRT⁻ mutant frequency [1]. This potency differential correlates directly with the O⁶/N⁷-methylguanine ratio on DNA: MNU produced an O⁶/N⁷ ratio of 0.15, compared to only 0.005 for DMS—a 30-fold difference in the proportion of the highly mutagenic O⁶-methylguanine lesion [1]. O⁶-methylguanine is the primary promutagenic lesion responsible for G·C→A·T transition mutations, and its preferential formation by MNU is a direct consequence of the compound's Sₙ1 reaction mechanism, which favors attack at oxygen nucleophilic centers via the methyldiazonium ion intermediate.

Mutagenesis DNA alkylation O6-methylguanine SN1 vs SN2

Evidence Dimension 3: Near-Exclusive G·C→A·T Mutation Signature Ensures Experimental Specificity vs. Mixed-Spectrum ENU Mutagenesis

Whole-gene sequencing of MNU-induced mutations in the E. coli gpt gene revealed that 100% (39/39) of MNU-induced point mutations were G·C→A·T transitions, consistent with the exclusive miscoding potential of O⁶-methylguanine [1]. In contrast, the ethyl homolog ENU produced a mixed mutation spectrum: only 24/33 (72.7%) point mutations were G·C→A·T transitions, with an additional 7/33 (21.2%) A·T→G·C transitions, 1/33 G·C→C·G transversion, and 1/33 A·T→C·G transversion. This difference is mechanistically explained by the O⁴-alkylthymidine/O⁶-alkylguanine ratio: 0.014 for MNU versus 0.28 for ENU—a 20-fold difference reflecting far lower O⁴-thymine alkylation by the methylating agent [1].

Mutation spectrum Mutational signature DNA sequencing Carcinogenesis

Evidence Dimension 4: Intermediate Aqueous Decomposition Half-Life Enables Controlled Exposure Kinetics vs. Ultra-Labile MNNG

The decomposition half-life of MNU in aqueous solution at pH 7.4 is 14 minutes, compared to only 0.2 minutes (12 seconds) for N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) under identical conditions [1]. This 70-fold difference in decomposition rate has profound practical implications: MNNG requires immediate cellular exposure upon dissolution and produces a sharp, short-lived alkylation pulse, whereas the 14-minute MNU half-life provides a physiologically relevant exposure window that permits more uniform DNA alkylation across cell populations and allows time for compound distribution in vivo before complete hydrolysis. The decomposition product, cyanate ion (NCO⁻), is itself a contributor to MNU cytotoxicity via protein carbamoylation—a secondary mechanism absent from MNNG-mediated effects [2].

Chemical stability Half-life Aqueous decomposition Experimental design

Evidence Dimension 5: Single-Dose MNU Achieves Near-Complete Mammary Carcinogenesis in Rat Models—A Benchmark for Chemoprevention Studies

A single intraperitoneal injection of 50 mg/kg MNU in sexually immature female Sprague-Dawley rats induces a >99% incidence of palpable malignant mammary gland tumors, with the first adenocarcinoma appearing as early as 30 days post-administration [1]. This carcinogenic efficiency is notably more rapid than the widely used 7,12-dimethylbenz[a]anthracene (DMBA) model, which requires intravenous administration and typically produces lower incidence rates with longer latencies in age-matched rats [1]. Across multiple rat strains, single-dose MNU (50 mg/kg) yields 100% mammary carcinoma incidence in F344 and WF strains versus only 11.8% in genetically resistant COP rats, demonstrating strain-specific but highly penetrant carcinogenicity [2]. The model's high penetrance and predictability have made MNU-induced rat mammary carcinogenesis the standard platform for evaluating chemopreventive agents—with compound performance in this model directly influencing decisions on clinical trial progression for breast cancer preventive agents [3].

Mammary carcinogenesis Rat model Chemoprevention Tumor incidence

Evidence Dimension 6: MGMT-Repairable O⁶-Methylguanine Adduct as the Dominant Cytotoxic Lesion Enables DNA Repair Pathway Dissection vs. ENU

In isogenic Chinese hamster ovary (CHO) cell lines differing only in O⁶-methylguanine-DNA methyltransferase (MGMT) expression, MNU cytotoxicity and mutagenicity were strongly reduced in MGMT-proficient (MT⁺) cells compared to MGMT-deficient (MT⁻) cells, confirming O⁶-methylguanine as the dominant cytotoxic and mutagenic lesion [1]. In the same study, ENU-treated MT⁺ and MT⁻ cells showed nearly identical survival and mutation curves, because O⁶-ethylguanine was repaired far more slowly than O⁶-methylguanine (25% vs. 88% removal at 20 h post-treatment), functionally negating the protective effect of MGMT proficiency [1]. At matched levels of O⁶-alkylguanine on DNA, the ethyl-adduct was significantly more tolerated than the methyl-adduct, indicating that the methyl lesion is intrinsically more cytotoxic per adduct [1].

DNA repair MGMT O6-methylguanine Cytotoxicity

Optimal Procurement Scenarios: When 1-Methyl-1-nitrosourea Hydrate Is the Definitive Choice


Scenario 1: Establishing and Validating the Rat MNU-Induced Mammary Carcinogenesis Model for Chemoprevention Drug Screening

For research groups establishing the MNU-induced rat mammary carcinogenesis platform, procurement of the defined hydrate (CAS 1598381-38-4) is critical. The benchmark single-dose protocol (50 mg/kg i.p. in pubertal female Sprague-Dawley rats) yields >99% mammary adenocarcinoma incidence with first palpable tumors at 30 days, as established by Thompson et al. [1]. Using a product with undefined water content introduces dose errors that can shift the incidence rate and latency, undermining statistical comparisons with published benchmark data. The hydrate's defined stoichiometry also enables precise molar calculations when the protocol is adapted for combination studies (e.g., MNU + radiation), where accurate MNU dosing is essential for interpreting synergistic or additive effects .

Scenario 2: DNA Repair Mechanistic Studies Requiring an MGMT-Sensitive, O⁶-Methylguanine-Dependent Alkylating Agent

For laboratories investigating MGMT-mediated repair, temozolomide resistance, or O⁶-methylguanine-dependent apoptosis, MNU hydrate is the appropriate research tool. The compound's cytotoxicity and mutagenicity are strongly suppressed in MGMT-proficient cells (88% O⁶-methylguanine removal within 20 h) but not in MGMT-deficient cells, establishing a clear repair-dependent differential [1]. This contrasts with ENU, whose ethyl-adducts are poorly repaired by MGMT, and with MNNG, whose ultra-short half-life (0.2 min) makes it impractical for repair kinetics experiments requiring sustained substrate exposure. The defined hydrate form ensures that MNU concentrations in these sensitive biochemical assays are accurate and reproducible across independent replicates.

Scenario 3: Mutational Signature Validation Studies Requiring a 'Pure' G·C→A·T Transition Mutagen

For bioinformatics groups validating computational mutational signature extraction algorithms or for experimental calibration of next-generation sequencing-based mutagenicity assays, MNU hydrate provides a chemically defined positive control producing exclusively G·C→A·T transitions (100% of 39 sequenced mutations in the E. coli gpt locus) [1]. No mixed-spectrum mutations (A·T→G·C, transversions) were observed, in marked contrast to ENU (27.3% non-G·C→A·T mutations) [1]. This specificity, traceable to the compound's negligible O⁴-thymine alkylation (O⁴/O⁶ ratio 0.014 vs. 0.28 for ENU), provides an unambiguous reference signature for algorithm training and validation.

Scenario 4: Diazomethane Generation in Continuous-Flow Organic Synthesis Requiring a Defined Precursor Lot

MNU hydrate serves as a scalable precursor for in situ diazomethane generation in continuous-flow organic synthesis platforms, with reported productivity of 95–117 mmol h⁻¹ [1]. The defined hydrate stoichiometry is important here because water content affects both the decomposition kinetics of MNU under alkaline conditions and the yield efficiency of the diazomethane generation step. The 1:1 hydrate's known water contribution (14.9% w/w) enables chemists to accurately calculate net MNU loading, which is critical for optimizing stoichiometry in methylation and cyclopropanation reactions where diazomethane is generated and consumed in a continuous one-pot process.

Quote Request

Request a Quote for 1-Methyl-1-nitrosourea hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.